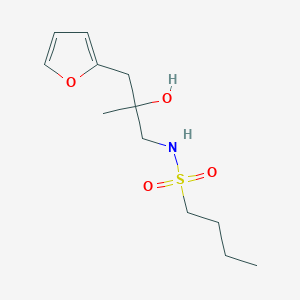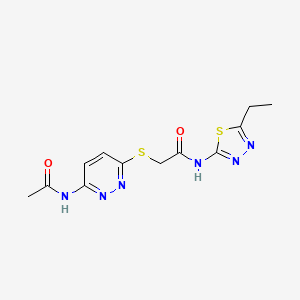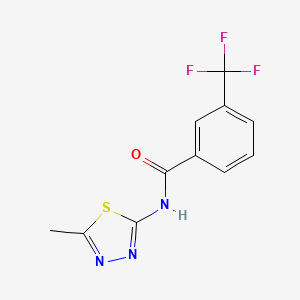![molecular formula C28H30N2S B2593537 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 691868-95-8](/img/structure/B2593537.png)
3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
A study by Aleqsanyan and Hambardzumyan (2021) detailed the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings based on benzene ring–substituted derivatives. This synthesis approach indicates the compound's utility in creating structures with potential biological activity or material science applications Aleqsanyan & Hambardzumyan, 2021.
Charge Transfer Dynamics
Zachariasse et al. (2004) investigated the intramolecular charge transfer (ICT) dynamics of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (a structurally related compound) in various solvents. Their findings contribute to understanding the electronic properties of these compounds, which is crucial for designing photoactive materials or sensors Zachariasse et al., 2004.
Photochemical and Thermal Synthesis
Bonnet et al. (2003) described the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing monodentate ligands, including isoquinoline. This research highlights the compound's role in forming complexes that could be relevant in catalysis or photophysics Bonnet et al., 2003.
Catalytic Properties
Dupont et al. (2001) synthesized racemic sulfur chloro-bridged palladacycles derived from orthopalladation of (1-tert-butylsulfanylethyl)benzene. Their study provides insights into the catalytic properties of these compounds, which could be leveraged in various organic transformations Dupont et al., 2001.
Eigenschaften
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2S/c1-19-9-13-21(14-10-19)26-24-8-6-5-7-23(24)25(17-29)27(30-26)31-18-20-11-15-22(16-12-20)28(2,3)4/h9-16H,5-8,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEPQLUSFIWYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)




![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)


![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)

